This compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure. The presence of fluorine atoms enhances its reactivity and potential applications in drug development and chemical synthesis.
The synthesis of 1-(4-Ethoxyphenyl)-2,2-difluoroethanone can be achieved through several methods, primarily involving nucleophilic substitution reactions or condensation reactions.
The molecular structure of 1-(4-Ethoxyphenyl)-2,2-difluoroethanone can be described as follows:
The canonical SMILES representation is CCOC1=CC=C(C=C1)C(=O)C(F)F
, which illustrates the arrangement of atoms within the molecule.
1-(4-Ethoxyphenyl)-2,2-difluoroethanone can participate in various chemical reactions owing to its functional groups:
The mechanism of action for 1-(4-Ethoxyphenyl)-2,2-difluoroethanone involves its interaction with biological targets:
The presence of fluorine atoms significantly influences the compound's polarity and reactivity, making it a useful candidate in various chemical applications.
1-(4-Ethoxyphenyl)-2,2-difluoroethanone has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0